Cas no 188884-61-9 (4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde)
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
- 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde
- 4-(2-[1,3]-dioxane-2-yl-ethoxy)benzaldehyde
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- MDL: MFCD18375393
- Inchi: 1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2
- InChI Key: SLHCNLOZEYKBIX-UHFFFAOYSA-N
- SMILES: O1CCCOC1CCOC1C=CC(C=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 218
- XLogP3: 1.7
- Topological Polar Surface Area: 44.8
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428002-1 g |
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
188884-61-9 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB428002-5 g |
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
188884-61-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB428002-1g |
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde; . |
188884-61-9 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB428002-5g |
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
188884-61-9 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A774843-1g |
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
188884-61-9 | 97% | 1g |
$441.0 | 2024-04-22 | |
| Crysdot LLC | CD12101629-1g |
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
188884-61-9 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12101629-5g |
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
188884-61-9 | 97% | 5g |
$1177 | 2024-07-24 | |
| Crysdot LLC | CD12101629-10g |
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
188884-61-9 | 97% | 10g |
$1882 | 2024-07-24 | |
| Crysdot LLC | CD12101629-25g |
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
188884-61-9 | 97% | 25g |
$3439 | 2024-07-24 |
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Comprehensive Overview of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde (CAS No. 188884-61-9)
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde (CAS No. 188884-61-9) is a specialized organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and advanced material research. Its unique molecular structure, featuring a benzaldehyde core linked to a 1,3-dioxane moiety via an ethoxy spacer, grants it versatile reactivity and applications. This compound has garnered significant attention in recent years due to its role in green chemistry initiatives and sustainable synthesis methodologies.
The growing demand for high-purity benzaldehyde derivatives in drug discovery has propelled research into CAS 188884-61-9. Scientists frequently search for "synthetic routes for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde" or "applications of dioxane-containing aldehydes," reflecting its importance in modern organic chemistry. The compound's ether-protected aldehyde group offers distinct advantages in multi-step syntheses where selective deprotection is required.
Recent studies highlight 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde as a key building block for chiral auxiliaries and asymmetric catalysis. Its dioxane ring provides steric control in reactions, making it valuable for creating optically active pharmaceutical intermediates. Researchers investigating "biodegradable polymer precursors" have also explored this compound's potential, aligning with global trends toward sustainable materials.
From a technical perspective, CAS 188884-61-9 demonstrates excellent stability under various conditions, a property frequently queried as "storage conditions for dioxane benzaldehyde derivatives." The 1,3-dioxane protection enhances the compound's shelf life compared to unprotected aldehydes, addressing common challenges in fine chemical manufacturing. This characteristic makes it particularly useful in industrial applications requiring long-term storage stability.
The compound's spectral data (NMR, IR, MS) has become a reference point for researchers validating similar structures, with many searching for "4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde NMR peaks." Its distinctive aldehyde proton signal and dioxane ring protons create recognizable patterns that aid in structural confirmation during synthetic workflows.
In material science applications, 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde serves as a precursor for liquid crystal materials and photoactive compounds. The search term "benzaldehyde derivatives for OLED materials" reflects this emerging application. The compound's ability to form conjugated systems when incorporated into larger structures makes it valuable for developing advanced optoelectronic materials.
Quality control parameters for CAS 188884-61-9 frequently appear in analytical chemistry discussions, particularly regarding "HPLC methods for benzaldehyde analogs." The presence of both aromatic and cyclic acetal functionalities requires specific chromatographic conditions, a technical aspect crucial for manufacturers and end-users alike.
Environmental considerations have placed 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde under scrutiny regarding "green synthesis of protected aldehydes." Recent innovations have focused on catalytic methods to produce this compound with reduced waste generation, responding to the chemical industry's push toward atom-efficient processes.
The compound's safety profile remains a common search topic, with queries like "handling precautions for 1,3-dioxane derivatives." While not classified as hazardous under standard regulations, proper laboratory practices are recommended when working with CAS 188884-61-9, especially regarding its aldehyde functionality.
Future research directions for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde may explore its potential in bioconjugation chemistry and prodrug development, areas where protected aldehyde groups show particular promise. The compound's balanced lipophilicity, indicated by its logP value, makes it interesting for medicinal chemistry applications requiring controlled release mechanisms.
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